

# Molecular formula and molecular weight of Calcium hexafluorophosphate.

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## Compound of Interest

Compound Name: Calcium hexafluorophosphate

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## A Comprehensive Technical Guide to Calcium Hexafluorophosphate

Authored for Researchers, Scientists, and Professionals in Chemical Synthesis and Materials Science

### Abstract

**Calcium hexafluorophosphate**,  $\text{Ca}(\text{PF}_6)_2$ , is an inorganic salt that has garnered significant interest, primarily as a potential electrolyte for the development of next-generation rechargeable calcium-ion batteries. Its utility stems from the properties of the hexafluorophosphate anion ( $[\text{PF}_6]^-$ ), which is known for being a weakly coordinating anion, thereby facilitating the reversible plating and stripping of highly reactive metals like calcium. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and characterization of **Calcium hexafluorophosphate**. Detailed experimental protocols for its synthesis via nitrosonium oxidation and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, this document outlines the critical safety and handling procedures required for this reactive compound.

### Physicochemical and Structural Data

**Calcium hexafluorophosphate** is a white crystalline solid at room temperature. The compound is structured around a central calcium cation ( $\text{Ca}^{2+}$ ) ionically bonded to two

hexafluorophosphate anions ( $[\text{PF}_6]^-$ ). The  $[\text{PF}_6]^-$  anion possesses an octahedral geometry.

Property	Data
Molecular Formula	$\text{Ca}(\text{PF}_6)_2$
Molecular Weight	330.01 g/mol [1]
CAS Number	78415-39-1
Appearance	White crystalline powder
IUPAC Name	calcium hexafluorophosphate(V)[1]
InChI Key	VPFKKINWFYVKSM-UHFFFAOYSA-N[1]

## Synthesis of Calcium Hexafluorophosphate

The synthesis of high-purity, anhydrous **Calcium hexafluorophosphate** is crucial for its application in electrochemical systems, as trace amounts of water can lead to the decomposition of the  $[\text{PF}_6]^-$  anion. A reliable method involves the direct oxidation of calcium metal using nitrosonium hexafluorophosphate ( $\text{NOPF}_6$ ) in an inert solvent like acetonitrile[2][3].

## Experimental Protocol: Synthesis via Nitrosonium Oxidation

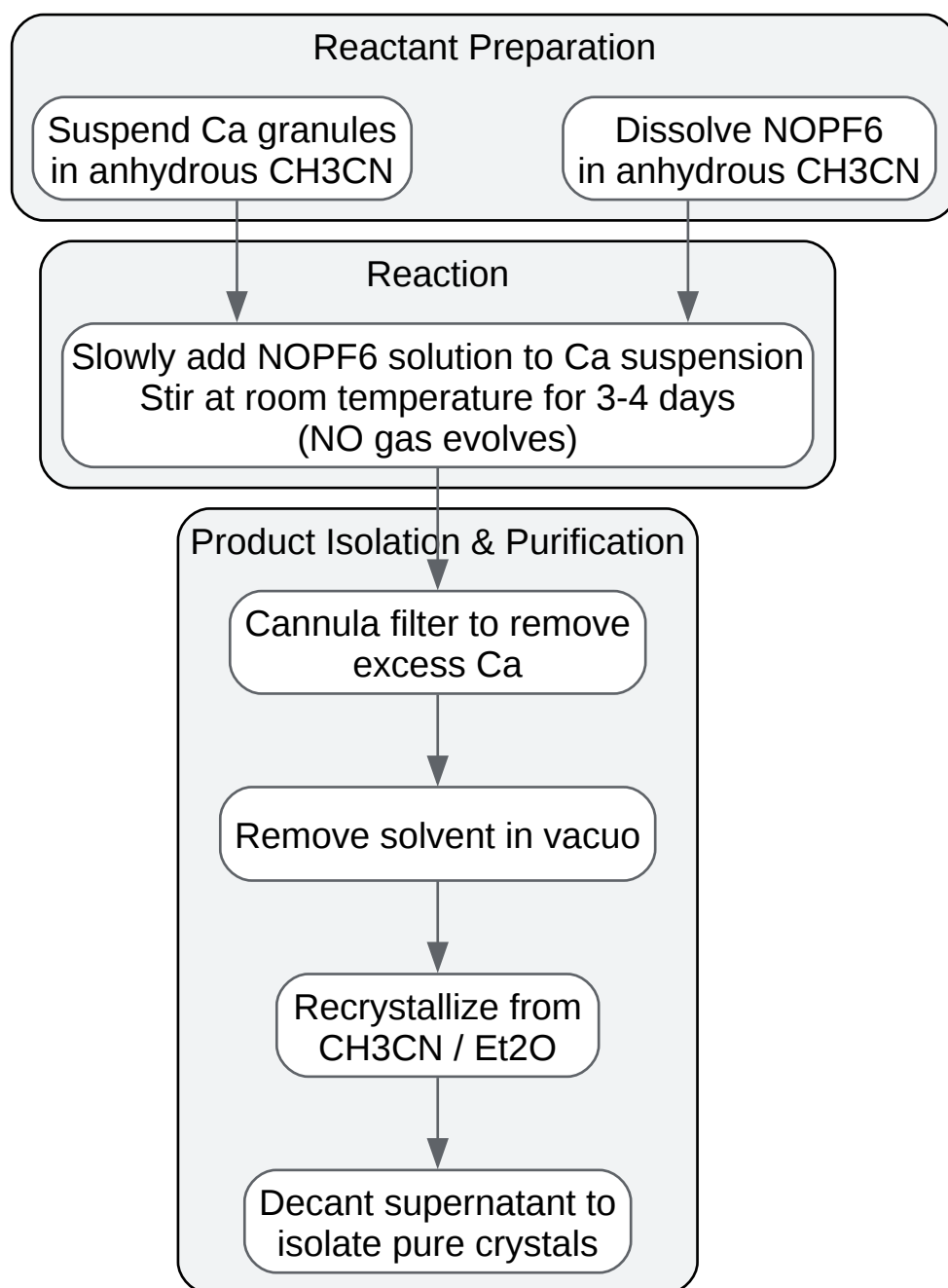
This protocol is adapted from the method described by Keyzer et al.[4]. All procedures must be carried out under a dry, oxygen-free nitrogen atmosphere using standard Schlenk line or glovebox techniques.

Materials:

- Calcium (Ca) granules
- Nitrosonium hexafluorophosphate ( $\text{NOPF}_6$ )
- Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ )
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )

## Procedure:

- In a Schlenk flask, suspend an excess of calcium granules (e.g., 60 mg, 1.5 mmol) in approximately 5 mL of freshly distilled, anhydrous acetonitrile.
- In a separate Schlenk flask, dissolve nitrosonium hexafluorophosphate (e.g., 327 mg, 1.9 mmol) in approximately 5 mL of anhydrous acetonitrile.
- Slowly add the  $\text{NOPF}_6$  solution to the stirred suspension of calcium granules at room temperature using a syringe or cannula. The reaction is characterized by the evolution of nitric oxide (NO) gas.
- Stir the reaction mixture at room temperature for approximately 3-4 days.
- After the reaction is complete, filter the resulting yellow solution through a cannula fitted with a glass fiber filter to remove unreacted calcium metal and any solid impurities.
- Remove the solvent from the filtrate in vacuo to yield the crude product as a solid.
- For purification, dissolve the resulting solid in a minimum amount of dry acetonitrile. Layer the solution with dry diethyl ether and leave it undisturbed for several days to facilitate crystallization.
- Decant the supernatant to isolate the colorless crystals of the **Calcium hexafluorophosphate**-acetonitrile complex.



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**Caption:** Workflow for the synthesis of **Calcium hexafluorophosphate**.

## Spectroscopic Characterization

Multinuclear NMR spectroscopy is an indispensable tool for confirming the identity and purity of **Calcium hexafluorophosphate**, particularly by observing the nuclei within the [PF<sub>6</sub>]<sup>-</sup> anion.

## Experimental Protocol: NMR Analysis

### Sample Preparation:

- Prepare the NMR sample by dissolving the crystalline product in deuterated, anhydrous acetonitrile ( $\text{CD}_3\text{CN}$ ) inside a glovebox to prevent exposure to atmospheric moisture.

### Instrumentation:

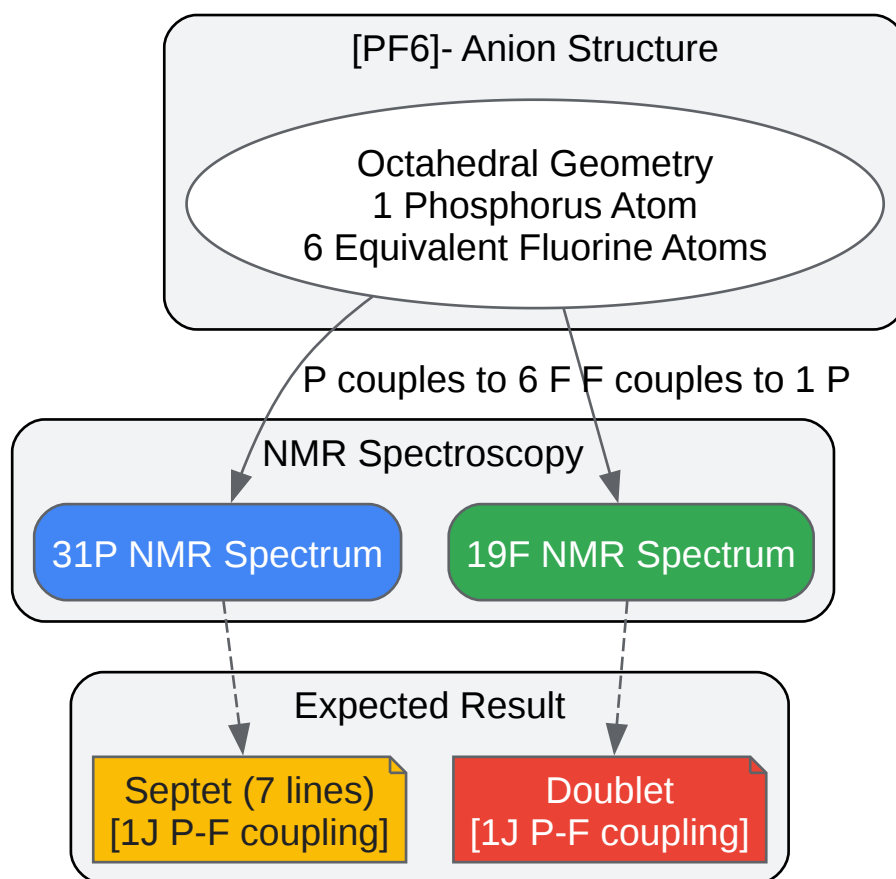
- Acquire spectra on a multinuclear NMR spectrometer (e.g., 400 or 500 MHz).

### $^{19}\text{F}$ NMR Spectroscopy:

- Purpose: To directly observe the fluorine atoms of the  $[\text{PF}_6]^-$  anion.
- Expected Spectrum: The six equivalent fluorine atoms are coupled to the central phosphorus atom ( $^1\text{JP-F}$ ). This results in a doublet.
- Typical Parameters: Reference the spectrum to an external standard such as  $\text{CCl}_3\text{F}$  ( $\delta = 0$  ppm).

### $^{31}\text{P}$ NMR Spectroscopy:

- Purpose: To observe the phosphorus atom of the  $[\text{PF}_6]^-$  anion.
- Expected Spectrum: The phosphorus atom is coupled to six equivalent fluorine atoms. According to the  $n+1$  rule (where  $n=6$ ), the signal is split into a septet (a 1:6:15:20:15:6:1 pattern)[5]. The observation of this characteristic pattern is strong evidence for the integrity of the  $[\text{PF}_6]^-$  anion.
- Typical Parameters: Reference the spectrum to an external standard of 85%  $\text{H}_3\text{PO}_4$  ( $\delta = 0$  ppm).



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**Caption:** Logical relationship for the NMR characterization of the  $[\text{PF}_6]^-$  anion.

## Applications in Electrochemical Energy Storage

The primary driver for research into **Calcium hexafluorophosphate** is its potential use as an electrolyte salt for rechargeable calcium-ion batteries. Calcium is an attractive anode material due to its high theoretical capacity and low reduction potential. However, the divalent  $\text{Ca}^{2+}$  ion is highly polarizing, leading to the formation of a passivating Solid Electrolyte Interphase (SEI) on the electrode surface that blocks ion transport[6][7].

The use of a salt with a weakly coordinating anion like  $[\text{PF}_6]^-$  is a key strategy to mitigate this issue. The anion's low tendency to coordinate with the  $\text{Ca}^{2+}$  cation can help promote more reversible electrochemical cycling[8]. Research has shown that electrolytes based on hexafluorophosphate salts in carbonate solvents can enable the plating and stripping of calcium, a critical step for a functioning rechargeable battery[7].

## Safety and Handling

**Calcium hexafluorophosphate** and its precursors are hazardous materials that require strict safety protocols.

- Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage[1].
- Handling Precautions:
  - All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox[4].
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), a lab coat, and chemical safety goggles with a face shield[4].
  - Avoid breathing dust. Use engineering controls to minimize dust generation.
  - Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage:
  - Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
  - Store away from incompatible materials such as strong acids and strong oxidizing agents.
- Hydrolysis: The hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of acid or heat, which can release toxic and corrosive hydrogen fluoride (HF). Therefore, maintaining anhydrous conditions is critical for both chemical stability and safety.

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